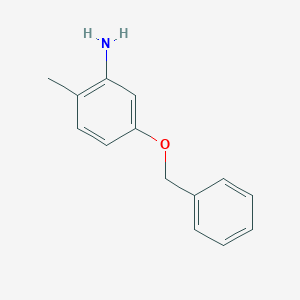

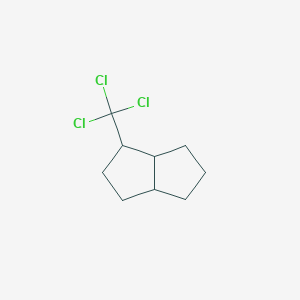

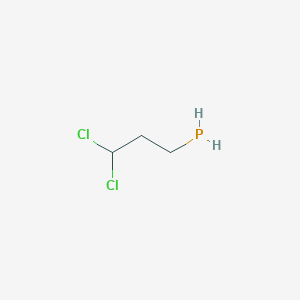

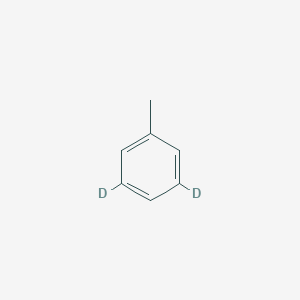

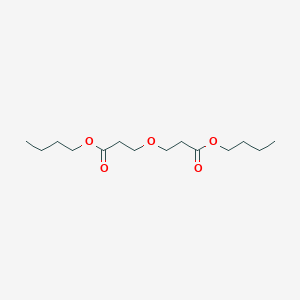

![molecular formula C7H14O5 B099971 Acide 2-[2-(2-méthoxyéthoxy)éthoxy]acétique CAS No. 16024-58-1](/img/structure/B99971.png)

Acide 2-[2-(2-méthoxyéthoxy)éthoxy]acétique

Vue d'ensemble

Description

2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEAA) is a compound that has been studied in various contexts due to its relevance as a metabolite and biomarker for exposure to 2-(2-methoxyethoxy)ethanol, a glycol ether with widespread industrial applications, including as an anti-icing additive in military jet fuel . The compound has been the subject of analytical research to develop accurate methods for its quantification in biological samples, such as urine, to assess exposure levels .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization with thiosemicarbazide . Another compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, was synthesized by regioselective bromination of 4-methoxyphenylacetic acid . These syntheses typically involve multiple steps and the use of reagents like POCl3 or bromine in acetic acid, and the structures of the synthesized compounds are confirmed using techniques such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of (2-ethoxyethoxy)acetic acid was characterized using gas chromatography/mass spectrometry . The methoxy group in 2-(3-bromo-4-methoxyphenyl)acetic acid was found to be almost coplanar with the phenyl ring, while the acetic acid substituent was tilted relative to the ring . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of MEAA and related compounds has been explored in the context of their potential as biomarkers and in synthetic applications. For example, MEAA can be derivatized for analytical purposes, such as silylation or esterification, to facilitate its detection and quantification by gas chromatography-mass spectrometry . The reactivity of these compounds under different conditions is important for developing sensitive and accurate analytical methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of MEAA have been investigated to improve the analytical procedures for its quantification. Liquid-liquid extraction using ethyl acetate and solid-phase extraction were evaluated, with the former yielding higher recovery rates . The compound's stability and reactivity during sample preparation and analysis are critical for ensuring accurate biomonitoring. The limit of detection and other analytical figures of merit have been established for various derivatization and quantification procedures .

Applications De Recherche Scientifique

Solubilisation des médicaments dans les formulations pharmaceutiques

Acide 2-[2-(2-méthoxyéthoxy)éthoxy]acétique: est utilisé dans le développement de dispersions solides amorphes (DSA) pour améliorer la solubilité des médicaments peu solubles dans l'eau . Le composé agit comme un polymère matriciel qui interagit au niveau moléculaire avec le médicament, empêchant la recristallisation et améliorant la biodisponibilité.

Composition adhésive dentaire

Ce composé trouve son application dans les soins dentaires comme composition adhésive . Ses propriétés chimiques contribuent à la formulation d'adhésifs utilisés pour les obturations et les revêtements dentaires, garantissant durabilité et stabilité.

Composant de liaison PROTAC

Dans le domaine de la dégradation ciblée des protéines, l'this compound sert de composant de liaison dans la synthèse des PROTAC (chimères de ciblage de la protéolyse) . Les PROTAC sont des molécules bifonctionnelles qui réunissent une ligase E3 ubiquitine et une protéine cible, conduisant à la dégradation de cette dernière.

Synthèse d'amphiphiles cellulosiques

Le composé est essentiel à la synthèse d'amphiphiles cellulosiques neutres et anioniques . Ces amphiphiles ont des applications potentielles dans la création de tensioactifs et d'émulsifiants respectueux de l'environnement, qui peuvent être utilisés dans diverses industries, y compris les cosmétiques et l'alimentation.

Biomarqueur d'exposition professionnelle

This compound: est identifié comme un métabolite urinaire du Diglyme, qui est une toxine reproductrice . Il peut être utilisé comme biomarqueur pour évaluer l'exposition à certains produits chimiques industriels, comme le carburant d'aviation JP-8, offrant un moyen de surveiller la santé au travail.

Chimie analytique

En raison de ses propriétés physiques et chimiques définies, telles que le point d'ébullition et l'indice de réfraction, ce composé est utilisé dans les applications analytiques générales . Il peut servir de matériau standard ou de référence dans l'analyse chromatographique et d'autres techniques de laboratoire.

Recherche en science des matériaux

En science des matériaux, l'this compound contribue à l'étude des polymères et des revêtements . Sa structure moléculaire permet d'explorer de nouveaux matériaux ayant des applications potentielles dans les industries de l'électronique, de l'automobile et de l'aérospatiale.

Études toxicologiques

Ce composé est également utilisé dans les études toxicologiques pour évaluer les effets de l'exposition aux produits chimiques sur les systèmes biologiques . Par exemple, il a été utilisé dans des tests d'embryotoxicité chez le poisson-zèbre, qui est un organisme modèle pour l'étude de la toxicité développementale.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that it can react with primary amine groups in the presence of activators to form a stable amide bond . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain primary amine groups.

Molecular Mechanism

The molecular mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is not well defined. Given its ability to form stable amide bonds with primary amines , it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBWXWLDOKIVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075401 | |

| Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16024-58-1 | |

| Record name | [2-(2-Methoxyethoxy)ethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-[2-(2-methoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-(2-Methoxyethoxy)ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(2-methoxyethoxy)ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-(2-METHOXYETHOXY)ETHOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHF784H2CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.